BLK degrader 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

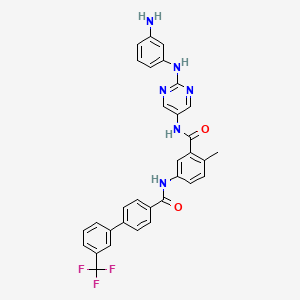

Molecular Formula |

C32H25F3N6O2 |

|---|---|

Molecular Weight |

582.6 g/mol |

IUPAC Name |

N-[2-(3-aminoanilino)pyrimidin-5-yl]-2-methyl-5-[[4-[3-(trifluoromethyl)phenyl]benzoyl]amino]benzamide |

InChI |

InChI=1S/C32H25F3N6O2/c1-19-8-13-26(39-29(42)21-11-9-20(10-12-21)22-4-2-5-23(14-22)32(33,34)35)16-28(19)30(43)40-27-17-37-31(38-18-27)41-25-7-3-6-24(36)15-25/h2-18H,36H2,1H3,(H,39,42)(H,40,43)(H,37,38,41) |

InChI Key |

MGJRUWHJBSOWPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CN=C(N=C4)NC5=CC=CC(=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of BLK Degradation: A Technical Guide to the First Monomeric Degraders

A new frontier in targeted protein degradation has emerged with the discovery of the first selective B-Lymphoid Tyrosine Kinase (BLK) degraders. Researchers have developed a novel class of 2,5-diaminopyrimidine-based compounds that function as monomeric degraders, selectively inducing the degradation of BLK without the complex bifunctional structure of traditional Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these pioneering molecules, offering valuable insights for researchers and professionals in drug development.

B-Lymphoid Tyrosine Kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation.[1] Dysregulation of BLK and the BCR pathway is implicated in various autoimmune diseases and B-cell malignancies, making it a compelling therapeutic target.[1][2]

Unlike conventional inhibitors that only block the kinase activity of a target protein, targeted protein degraders offer a distinct and often more effective therapeutic strategy by completely removing the target protein from the cell. This is typically achieved using PROTACs, which are large, bifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase ligand.[3][4] The compounds detailed herein represent a paradigm shift, achieving potent and selective degradation of BLK through a novel monomeric mechanism.

The First-in-Class BLK Monomeric Degraders

The first selective BLK degraders are a series of compounds built upon a 2,5-diaminopyrimidine scaffold. The optimized lead compounds, designated as compounds 9 , 10 , and 11 , exhibit a remarkable and counterintuitive profile: they possess weak biochemical inhibitory activity against BLK's kinase function but are highly effective at inducing its degradation. This unique characteristic underscores their novel mechanism of action.

Quantitative Biological Data

The efficacy and selectivity of the lead BLK degraders were quantified through a series of cellular and biochemical assays. The data demonstrates their ability to potently degrade BLK in B-lymphoid cell lines while showing high selectivity over other structurally related kinases.

| Compound | Cell Line | DC50 (µM) | Dmax (%) | BLK IC50 (µM) | Antiproliferative IC50 (µM) |

| Compound 9 | Ramos | ND | ND | ND | ND |

| SU-DHL-4 | ND | ND | ND | ND | |

| Compound 11 | Ramos | ND | ND | ND | ND |

| SU-DHL-4 | ND | ND | ND | ND | |

| ND: Not Disclosed in available public information. Data is derived from the primary publication by Fu T, et al. |

Kinase Selectivity Profile: Compounds 9 and 11 were profiled against a panel of related kinases to assess their selectivity. They demonstrated high selectivity for BLK degradation over other members of the SRC and TEC kinase families.

Signaling Pathways and Mechanism of Action

BLK in B-Cell Receptor (BCR) Signaling

BLK is an integral kinase in the initial steps of BCR signal transduction. Upon antigen binding and cross-linking of the BCR, Src-family kinases, including BLK, Lyn, and Fyn, are activated. They proceed to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα (CD79A) and Igβ (CD79B) subunits of the BCR complex. This phosphorylation event creates docking sites for Spleen Tyrosine Kinase (SYK), which is subsequently activated and propagates the signal downstream, leading to B-cell proliferation, differentiation, and survival.

Proposed Mechanism of Monomeric Degraders

Unlike traditional PROTACs, these monomeric degraders do not possess a distinct E3 ligase-binding moiety. The proposed mechanism suggests that the binding of the compound to BLK induces a conformational change in the kinase. This altered conformation is likely recognized by the cell's endogenous protein quality control machinery as "unstable" or "misfolded," leading to its ubiquitination and subsequent degradation by the proteasome. This process circumvents the need for hijacking a specific E3 ligase.

Synthesis and Experimental Protocols

The synthesis of the 2,5-diaminopyrimidine-based BLK degraders involves multi-step organic chemistry procedures. While the precise, step-by-step synthesis schemes are detailed in the primary publication, a general overview can be provided. The core scaffold is typically assembled through sequential nucleophilic aromatic substitution reactions on a pyrimidine ring, followed by coupling of various side chains to explore the structure-activity relationship (SAR).

General Experimental Workflow

The discovery and characterization of these degraders followed a systematic workflow, beginning with chemical synthesis and progressing through biochemical and cellular evaluation.

Key Experimental Methodologies

Cell Culture: B-lymphoid cell lines, such as Ramos (a human Burkitt's lymphoma line) and SU-DHL-4, were used for cellular assays. Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for BLK Degradation:

-

Cell Treatment: Cells were seeded and treated with varying concentrations of the degrader compounds or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody specific for BLK. A primary antibody for a loading control (e.g., GAPDH or β-actin) was also used.

-

Secondary Antibody and Detection: The membrane was washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

-

Quantification: Band intensities were quantified using image analysis software (e.g., ImageJ). The BLK protein level was normalized to the loading control, and the percentage of degradation was calculated relative to the vehicle-treated sample to determine DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (e.g., MTT or MTS Assay):

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

-

Compound Treatment: Cells were treated with a serial dilution of the degrader compounds and incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS was added to each well.

-

Incubation: The plates were incubated for 1-4 hours to allow viable, metabolically active cells to convert the tetrazolium salt into a colored formazan product.

-

Measurement: For MTT, a solubilizing agent was added. The absorbance was then measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to the vehicle control, and the IC₅₀ values were determined by plotting the data using a nonlinear regression model.

Kinase Selectivity Profiling: The inhibitory activity of the compounds against a panel of kinases (e.g., other Src and Tec family members) was assessed using commercially available kinase assay platforms (e.g., Reaction Biology, Eurofins). These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using radiometric (³³P-ATP) or fluorescence-based methods to determine IC₅₀ values.

Conclusion and Future Directions

The discovery of the first monomeric BLK degraders represents a significant advancement in the field of targeted protein degradation. These 2,5-diaminopyrimidine-based compounds demonstrate that potent and selective protein degradation can be achieved without the structural complexity of traditional bifunctional PROTACs. Their unique mechanism, which leverages the cell's intrinsic protein quality control systems, opens up new avenues for drug design. These molecules serve as invaluable chemical probes to further elucidate the biological functions of BLK and as a promising foundation for the development of novel therapeutics for B-cell-related disorders. Future research will likely focus on further optimizing the potency and drug-like properties of these monomeric degraders and exploring whether this degradation strategy can be applied to other challenging kinase targets.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of B-Lymphoid Tyrosine Kinase (BLK) in B-Cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Predominantly expressed in the B-cell lineage, BLK plays a role in B-cell development and activation.[3][4][5] While some studies suggest functional redundancy in normal B-cell physiology, emerging evidence points to a significant role for its dysregulation in the pathogenesis of various B-cell malignancies. Ectopic expression and constitutive activation of BLK have been identified as potential oncogenic drivers, making it an attractive therapeutic target. This guide provides an in-depth analysis of BLK's function in B-cell biology and its implications in cancer, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical pathways to support ongoing research and drug development efforts.

Introduction to B-Lymphoid Tyrosine Kinase (BLK)

BLK is a 55-kDa protein tyrosine kinase belonging to the Src family, encoded by the BLK gene. Like other Src-family kinases (SFKs), it contains characteristic SH2 and SH3 domains, which mediate protein-protein interactions, and a catalytic (SH1) domain responsible for its kinase activity. Its expression is largely restricted to B-lymphoid cells.

Physiological Role in B-Cell Development and Activation

BLK is involved in signal transduction downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, SFKs like BLK, LYN, and FYN are recruited to the receptor complex. They phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors. This phosphorylation event creates docking sites for Spleen Tyrosine Kinase (SYK), which, along with Bruton's Tyrosine Kinase (BTK), further propagates the signal, leading to the activation of downstream pathways that control B-cell proliferation, differentiation, and survival.

Despite its specific expression pattern, studies in mice with a targeted disruption of the blk gene have shown that the development and activation of B-cells, as well as humoral immune responses, remain largely unaltered. This suggests a degree of functional redundancy among the Src-family kinases expressed in B-cells.

BLK Signaling in the B-Cell Receptor Pathway

The BCR signaling cascade is a tightly regulated process crucial for B-cell function. BLK is one of the initial kinases activated upon antigen engagement. The diagram below illustrates the canonical BCR signaling pathway, highlighting the position of BLK.

Role of BLK in B-Cell Malignancies

While its role in normal B-cell function may be redundant, aberrant BLK expression and activity are increasingly implicated in the pathogenesis of B-cell cancers.

Oncogenic Potential

Studies have demonstrated that human BLK can act as a proto-oncogene. For example, Ba/F3 cells, a pro-B cell line, engineered to express a constitutively active form of human BLK, were able to form tumors in mice. This tumorigenic potential was dependent on BLK's kinase activity, as treatment with the broad-spectrum SFK inhibitor dasatinib inhibited tumor growth. This suggests that dysregulated BLK activity can drive oncogenic transformation and proliferation. In some contexts, however, BLK has also been shown to have tumor-suppressive functions, indicating its role is highly dependent on the cellular environment.

Involvement in Specific B-Cell Malignancies

Diffuse Large B-Cell Lymphoma (DLBCL): In DLBCL, the most common type of non-Hodgkin lymphoma, BLK expression is a significant finding. One study found BLK protein expression in approximately 39.2% of DLBCL patients treated with R-CHOP chemotherapy. Importantly, BLK expression was significantly associated with poorer survival outcomes. Patients with BLK-positive tumors had significantly lower 5-year progression-free survival (PFS) and overall survival (OS) rates compared to those with BLK-negative tumors. This makes BLK a potential prognostic biomarker and a therapeutic target in this aggressive lymphoma.

Other Malignancies: BLK has also been implicated in other hematological cancers. Evidence suggests its involvement in childhood acute lymphoblastic leukemia. Furthermore, ectopic expression of BLK has been noted in cutaneous T-cell lymphoma (CTCL), where it promotes the proliferation of malignant T-cells.

Quantitative Data Summary

The following tables summarize key quantitative findings regarding BLK expression and its clinical correlations in B-cell malignancies.

Table 1: BLK Expression and Survival in DLBCL Patients Treated with R-CHOP

| Patient Group | Number of Patients (n) | Percentage (%) | 5-Year Progression-Free Survival (PFS) | 5-Year Overall Survival (OS) | Reference |

|---|---|---|---|---|---|

| BLK Positive | 34 | 39.2% | 49.8% | 60.9% | |

| BLK Negative | 55 | 60.8% | 77.3% | 86.7% |

Data from a retrospective analysis of 89 DLBCL patients.

Table 2: Association of BLK Expression with other Markers in DLBCL

| Marker Association | p-value | Significance | Reference |

|---|---|---|---|

| BLK and C-MYC/BCL2 Double Expression | 0.003 | Highly Significant | |

| BLK and Ki-67 Labeling Index | 0.094 | Not Statistically Significant |

BLK positivity was significantly associated with the co-expression of C-MYC and BCL2, known markers of poor prognosis in DLBCL.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function and activity of BLK.

In Vitro Kinase Assay for BLK Activity

This protocol is designed to measure the kinase activity of BLK by quantifying the consumption of ATP. It is adapted from standard protocols for Src-family kinases.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A luciferase-based reagent is used, where the light produced is directly proportional to the ATP concentration. Therefore, higher kinase activity results in lower luminescence.

Materials:

-

Recombinant active BLK enzyme

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

-

Substrate peptide (e.g., Poly-(Glu,Tyr 4:1))

-

ATP solution

-

Kinase-Glo® Max Reagent (or similar)

-

White opaque 96-well plates

-

Multimode microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mix. For each reaction, add 45 µL of a mix containing kinase assay buffer, substrate (final concentration ~0.5 mg/mL), and BLK enzyme (final concentration ~100 nM). Include negative controls (no enzyme) and vehicle controls.

-

Initiation: Start the reaction by adding 5 µL of ATP solution to each well, bringing the final volume to 50 µL and the final ATP concentration to 100 µM.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Add 50 µL of Kinase-Glo® Max reagent to each well.

-

Stabilization: Allow the reaction to stabilize for 15 minutes at room temperature.

-

Measurement: Measure the luminescence using a microplate reader.

-

Analysis: Calculate kinase activity as the difference in luminescence between the no-enzyme control and the experimental sample. A lower signal indicates higher kinase activity.

Immunoprecipitation (IP) of BLK Protein

This protocol is used to isolate BLK and its potential binding partners from cell lysates.

Materials:

-

Cell lysate from B-lymphoma cell lines

-

IP Lysis/Wash Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol, with protease/phosphatase inhibitors)

-

Anti-BLK antibody (validated for IP)

-

Control IgG (isotype matched)

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE loading buffer

Procedure:

-

Lysate Preparation: Lyse cells in ice-cold IP lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunocomplex Formation: Add the anti-BLK antibody (or control IgG) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (3,000 x g for 2 min). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold IP wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 25-50 µL of 1X SDS-PAGE loading buffer.

-

Denaturation: Heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is now ready for analysis by Western blot.

Therapeutic Implications and Future Directions

The evidence pointing to BLK as an oncogenic driver, particularly in a subset of DLBCL patients, highlights its potential as a therapeutic target. The sensitivity of BLK-driven tumors to the SFK inhibitor dasatinib in preclinical models provides a strong rationale for exploring targeted therapies.

Future research should focus on:

-

Selective BLK Inhibitors: Developing small molecule inhibitors with high selectivity for BLK over other Src-family kinases could minimize off-target effects and improve therapeutic windows.

-

Biomarker Development: Validating BLK expression as a predictive biomarker to identify patients most likely to respond to BLK-targeted therapies.

-

Combination Therapies: Investigating the synergistic effects of combining BLK inhibitors with standard-of-care chemotherapies (like R-CHOP) or other targeted agents (e.g., BTK or BCL2 inhibitors) in B-cell malignancies.

-

Understanding Resistance: Elucidating the mechanisms of resistance to BLK inhibition to develop strategies to overcome it.

Conclusion

B-lymphoid tyrosine kinase is a key signaling molecule in B-cells whose role in malignancy is becoming increasingly appreciated. While functionally redundant in normal B-cell physiology, its aberrant expression and activity can drive oncogenesis in specific contexts, such as DLBCL. Quantitative data strongly correlate BLK expression with poor prognosis, establishing it as a valuable biomarker. The successful targeting of BLK in preclinical models provides a compelling foundation for the development of novel therapeutic strategies aimed at improving outcomes for patients with B-cell malignancies. Continued research using the robust experimental methods detailed in this guide will be essential to fully realize the therapeutic potential of targeting BLK.

References

- 1. A novel BLK-induced tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]

- 3. The B-cell-specific Src-family kinase Blk is dispensable for B-cell development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

BLK Degrader 1: A Novel Therapeutic Avenue for B-Cell Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, has emerged as a compelling therapeutic target in B-cell cancers. Dysregulation of BLK signaling is implicated in the pathogenesis of various B-cell malignancies, making it an attractive candidate for targeted therapies. This whitepaper provides an in-depth technical overview of BLK degrader 1 (also known as compound 9), a novel selective degrader of BLK, and its potential as a therapeutic agent. We will delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation.

Introduction: The Role of BLK in B-Cell Cancers

B-lymphoid tyrosine kinase (BLK) is a critical component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, and activation.[1][2] Aberrant activation of the BCR pathway is a hallmark of many B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). BLK, along with other Src family kinases like LYN and FYN, initiates the signaling cascade upon antigen binding to the BCR.[3][4] This leads to the activation of downstream pathways, such as the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation.[5] The established role of BLK in driving oncogenic signaling in B-cell cancers makes it a prime target for therapeutic intervention.

Targeted protein degradation has recently emerged as a powerful therapeutic modality in oncology. Unlike traditional inhibitors that merely block the function of a target protein, degraders, such as Proteolysis Targeting Chimeras (PROTACs), mediate the destruction of the target protein via the ubiquitin-proteasome system. This approach offers several potential advantages, including the ability to target non-enzymatic functions of proteins and the potential for more sustained pathway inhibition.

This compound: A Selective BLK Degrader

This compound (compound 9) is a selective, small-molecule degrader of B-lymphoid tyrosine kinase. It has demonstrated potent anti-cancer activity in various B-lymphoid cell lines.

Mechanism of Action

The precise mechanism by which this compound induces the degradation of BLK is a subject of ongoing research. However, based on the principles of targeted protein degradation, it is hypothesized that the molecule engages both BLK and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity-induced ubiquitination marks BLK for degradation by the proteasome.

Caption: Proposed mechanism of action for this compound.

Preclinical Data

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) |

| DOHH-2 | Diffuse Large B-cell Lymphoma | 50-100 | >90 | 100-200 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 75-150 | >85 | 150-300 |

| SUD4 | Diffuse Large B-cell Lymphoma | 100-200 | >80 | 200-400 |

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Culture

-

Cell Lines: DOHH-2, SU-DHL-6, and SUD4 cells can be obtained from commercial cell banks (e.g., ATCC, DSMZ).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BLK Degradation

Caption: Workflow for assessing BLK protein degradation via Western Blotting.

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for various time points (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BLK (1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000 dilution) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT or CellTiter-Glo)

Caption: General workflow for determining the IC50 of this compound.

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72 hours.

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value using non-linear regression analysis.

BLK Signaling Pathway

The following diagram illustrates the central role of BLK in the B-cell receptor signaling pathway.

Caption: Simplified BLK signaling pathway in B-cells.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for the treatment of B-cell malignancies. Its ability to selectively degrade BLK offers a potential advantage over traditional kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential, including in vivo efficacy studies in animal models of B-cell cancers, pharmacokinetic and pharmacodynamic profiling, and assessment of potential resistance mechanisms. The development of BLK degraders opens a new chapter in the targeted therapy of B-cell cancers, with the hope of providing more effective and durable treatment options for patients.

References

Unveiling the Selectivity of BLK Degrader 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selectivity profile of BLK degrader 1, a molecule identified as a selective degrader of the B-lymphoid tyrosine kinase (BLK). While detailed quantitative data and specific experimental protocols from the primary literature are not publicly available within the scope of this search, this document synthesizes the available information on BLK function and the characteristics of this compound to provide a foundational understanding for research and drug development professionals.

Introduction to BLK and its Role in B-Cell Signaling

B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-lymphocyte development, differentiation, and activation. Dysregulation of BLK has been associated with autoimmune diseases and certain types of cancer, making it an attractive therapeutic target.

This compound: A Novel Approach to Target BLK

This compound, also referred to as compound 9 in initial discovery literature, is a small molecule designed to selectively induce the degradation of the BLK protein. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the kinase activity. By removing the entire protein, degraders can potentially lead to a more profound and durable biological effect and may overcome resistance mechanisms associated with kinase inhibitors.

The primary scientific literature identifying this molecule is: Fu T, et al. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Eur J Med Chem. 2023 Aug 5;256:115460.[1]

The BLK Signaling Pathway

The following diagram illustrates a simplified representation of the BLK signaling pathway, highlighting its central role in B-cell activation.

References

Chemical structure and properties of BLK degrader 1.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of BLK degrader 1, a selective degrader of B-lymphoid tyrosine kinase (BLK). All data is presented in a structured format for clarity and comparative analysis, accompanied by detailed experimental methodologies and visual diagrams of relevant pathways and workflows.

Core Chemical and Physical Properties

This compound, also identified as compound 9 in primary literature, is a novel small molecule designed to selectively induce the degradation of BLK protein.[1] Its core structure is based on a 2,5-diaminopyrimidine scaffold.

| Property | Value | Reference(s) |

| Compound Name | This compound (compound 9) | [1] |

| CAS Number | 3049215-64-4 | |

| Molecular Formula | C₃₂H₂₅F₃N₆O₂ | |

| Molecular Weight | 582.59 g/mol | |

| IUPAC Name | N-(3-((2-((3-aminophenyl)amino)pyrimidin-5-yl)carbamoyl)-4-methylphenyl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide | |

| Solubility | Soluble in DMSO |

Biological Activity

This compound has demonstrated potent anti-proliferative activity in various B-lymphoid cell lines. The following table summarizes the reported growth inhibition (GI₅₀) values.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference(s) |

| DOHH-2 | Diffuse Large B-cell Lymphoma | 0.36 | [1] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.36 | [1] |

Further quantitative data on the degradation of BLK protein (DC₅₀ and Dₘₐₓ values) are detailed in the primary literature and are essential for a complete understanding of the compound's efficacy.

Mechanism of Action: A Monomeric Degrader

Unlike traditional proteolysis-targeting chimeras (PROTACs) that are bifunctional, this compound is proposed to act as a monomeric degrader . This novel mechanism involves the small molecule inducing a conformational change in the BLK protein, which then leads to its recognition by the cellular ubiquitin-proteasome system for subsequent degradation. The exact E3 ligase involved and the precise molecular interactions are subjects of ongoing research.

Caption: Proposed mechanism of action for this compound as a monomeric degrader.

B-Cell Receptor (BCR) Signaling Pathway

BLK is a critical non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling. It plays a key role in transmitting signals downstream of the B-cell receptor (BCR), making it an attractive target for B-cell malignancies.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BLK.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of this compound. These should be adapted based on the specific details provided in the primary research publication.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the final 2,5-diaminopyrimidine derivative. A detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, is available in the supplementary information of the primary publication.

Western Blotting for BLK Degradation

This protocol outlines the general steps to assess the degradation of BLK protein in cultured cells following treatment with this compound.

Caption: Standard workflow for assessing protein degradation via Western blotting.

Methodology:

-

Cell Culture and Treatment: Seed B-lymphoid cells (e.g., DOHH-2, SU-DHL-6) at an appropriate density and allow them to adhere or stabilize in culture. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BLK overnight at 4°C.

-

Wash the membrane and incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the BLK protein signal to the loading control to determine the extent of degradation relative to the vehicle-treated sample.

Cell Viability Assay

This protocol describes a method to determine the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Plate B-lymphoid cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the GI₅₀ value.

Summary and Future Directions

This compound represents a promising new class of selective, monomeric degraders for a key target in B-cell malignancies. Its potent anti-proliferative activity warrants further investigation into its detailed mechanism of action, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties. The development of such novel degraders opens new avenues for therapeutic intervention in cancers and autoimmune diseases driven by BLK signaling.

References

Investigating the Downstream Signaling Effects of BLK Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

B-lymphoid kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical initiator of signal transduction downstream of the B-cell receptor (BCR). Its role in B-cell development, differentiation, and activation makes it a compelling target for therapeutic intervention in various autoimmune diseases and B-cell malignancies. While the effects of BLK inhibition and genetic deletion have been studied, the acute consequences of its targeted degradation remain an area of active investigation. This technical guide provides a comprehensive overview of the downstream signaling effects of BLK degradation. It outlines detailed experimental protocols for inducing and analyzing these effects, presents illustrative quantitative data, and visualizes the key pathways and workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target the BLK signaling axis.

Introduction to BLK and its Role in B-Cell Signaling

B-lymphoid kinase (BLK) is a 55-kDa protein tyrosine kinase predominantly expressed in B-lymphoid cells.[1][2][3] As a member of the Src family, it plays a pivotal role in the initiation of the B-cell receptor (BCR) signaling cascade.[3] Upon antigen binding to the BCR, BLK, along with other Src-family kinases like Lyn and Fyn, is rapidly activated. This activation leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated CD79A and CD79B proteins.

Phosphorylated ITAMs serve as docking sites for the recruitment and subsequent activation of spleen tyrosine kinase (Syk). Activated Syk then propagates the signal downstream by phosphorylating a multitude of adaptor proteins and enzymes, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2). This cascade ultimately culminates in the activation of transcription factors that govern crucial cellular processes such as proliferation, differentiation, apoptosis, and survival. Given its central role, aberrant BLK activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.[4]

Targeted Degradation of BLK: A Novel Therapeutic Strategy

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that offers several advantages over traditional enzyme inhibition. One of the most prominent TPD technologies is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.

While no PROTACs specifically targeting BLK have been described in the literature to date, the development of selective BLK inhibitors, such as BLK-IN-2, provides a starting point for the design of BLK-targeting PROTACs. BLK-IN-2 is a potent and selective irreversible inhibitor of BLK with an IC50 of 5.9 nM. This small molecule could be chemically modified to incorporate a linker and an E3 ligase ligand, thereby creating a BLK-degrading PROTAC.

Downstream Signaling Effects of BLK Degradation: Quantitative Analysis

The acute degradation of BLK is hypothesized to lead to a significant reduction in the phosphorylation and activation of its immediate and downstream signaling partners. The following tables present illustrative quantitative data on the expected changes in protein levels and phosphorylation status of key signaling molecules following treatment with a hypothetical BLK-degrading PROTAC.

Table 1: Effect of BLK PROTAC on Protein Abundance

| Protein | Treatment | Concentration (nM) | Time (hours) | % of Vehicle Control |

| BLK | BLK PROTAC | 100 | 4 | 15% |

| Syk | BLK PROTAC | 100 | 4 | 98% |

| BTK | BLK PROTAC | 100 | 4 | 95% |

| PLCγ2 | BLK PROTAC | 100 | 4 | 97% |

Table 2: Effect of BLK PROTAC on Downstream Signaling Phosphorylation

| Phospho-Protein (Site) | Treatment | Concentration (nM) | Time (hours) | % of Vehicle Control |

| p-Syk (Tyr525/526) | BLK PROTAC | 100 | 4 | 25% |

| p-BTK (Tyr223) | BLK PROTAC | 100 | 4 | 30% |

| p-PLCγ2 (Tyr1217) | BLK PROTAC | 100 | 4 | 35% |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of BLK degradation.

Targeted Degradation of BLK using a PROTAC

Objective: To induce the selective degradation of BLK in a B-cell line.

Materials:

-

B-cell line (e.g., Ramos, Daudi)

-

Hypothetical BLK PROTAC (synthesized by linking a BLK inhibitor like BLK-IN-2 to an E3 ligase ligand)

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

Procedure:

-

Culture B-cells to the desired density.

-

Treat cells with the BLK PROTAC at various concentrations (e.g., 1, 10, 100, 1000 nM) or DMSO for different time points (e.g., 1, 2, 4, 8, 24 hours).

-

As a control for proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the BLK PROTAC.

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Proceed with Western blot analysis to assess BLK protein levels.

Western Blot Analysis of BLK and Downstream Signaling Proteins

Objective: To quantify the levels of total and phosphorylated proteins in the BLK signaling pathway.

Materials:

-

Cell lysates from the degradation experiment

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-BLK polyclonal antibody (e.g., Thermo Fisher Scientific, Cat# PA1-24856) or mouse anti-BLK monoclonal antibody (clone 9D10B7)

-

Rabbit anti-Syk (phospho Y525/Y526) monoclonal antibody (e.g., Cell Signaling Technology, Cat# 2710, clone C87C1)

-

Rabbit anti-BTK (phospho Y223) monoclonal antibody (e.g., Cell Signaling Technology, Cat# 87141, clone D9T6H or Thermo Fisher Scientific, Cat# MA5-36923, clone BtkY223-B4)

-

Rabbit anti-PLCγ2 (phospho Y1217) monoclonal antibody (e.g., Cell Signaling Technology, Cat# 54442, clone E2U1K)

-

Antibodies for total Syk, BTK, and PLCγ2

-

Loading control antibody (e.g., anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Prepare protein samples by mixing cell lysate with Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS)

Objective: To identify proteins that interact with BLK and how these interactions are affected by BLK degradation.

Materials:

-

Cell lysates

-

Anti-BLK antibody (for immunoprecipitation, e.g., Thermo Fisher Scientific, Cat# PA1-24856)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Trypsin

-

Mass spectrometer

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-BLK antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Perform in-solution or in-gel tryptic digestion of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

RNA Sequencing (RNA-seq)

Objective: To analyze global changes in gene expression following BLK degradation.

Materials:

-

B-cells treated with BLK PROTAC or vehicle

-

RNA extraction kit

-

DNase I

-

RNA quality assessment instrument (e.g., Agilent Bioanalyzer)

-

RNA-seq library preparation kit

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Harvest cells and extract total RNA using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and integrity of the RNA.

-

Prepare RNA-seq libraries from the high-quality RNA samples.

-

Perform sequencing on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon BLK degradation.

Visualization of Pathways and Workflows

BLK Downstream Signaling Pathway

References

Foundational Research on PROTACs Targeting Tyrosine Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, thereby potentially overcoming resistance mechanisms and providing a more durable therapeutic response.[3] Tyrosine kinases are a major class of enzymes that play critical roles in cellular signaling pathways regulating growth, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on PROTACs that target key tyrosine kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Breakpoint Cluster Region-Abelson (BCR-ABL).

Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The PROTAC facilitates the formation of a ternary complex between the target tyrosine kinase and the E3 ligase.[4] This proximity induces the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated tyrosine kinase is then recognized and degraded by the 26S proteasome.

Quantitative Data on Tyrosine Kinase PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which measures the concentration needed to inhibit a biological process by 50%.

EGFR-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | IC50 (nM) |

| Compound 7o | Pomalidomide (CRBN) | Ba/F3 Bcr-AblT315I | 108 | 26.8 |

Data compiled from select publications. Values are representative and may vary based on experimental conditions.

BTK-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | IC50 (nM) |

| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | - |

| MT-809 | Pomalidomide (CRBN) | - | ~12 | - |

| Compound 7 | VHL | K562 | ~150 | - |

| P13I | Pomalidomide (CRBN) | Ramos | ~10 | 1.5 |

| Degrader-13 | Cereblon | - | 270 | 440 |

Data compiled from select publications. Values are representative and may vary based on experimental conditions.

ALK-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | IC50 (nM) |

| Compound 5 | Pomalidomide (CRBN) | NCI-H2228 | 34 | 46 (SU-DHL-1) |

| Compound 6 | Pomalidomide (CRBN) | NCI-H2228 | 59 | 33 (SU-DHL-1) |

Data compiled from select publications. Values are representative and may vary based on experimental conditions.

BCR-ABL-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Target Cell Line | DC50 (nM) | IC50 (nM) |

| SIAIS100 | Lenalidomide (CRBN) | K562 | 2.7 | 12 |

| GMB-475 | VHL | K562/Ba/F3 | - | ~1000 |

Data compiled from select publications. Values are representative and may vary based on experimental conditions.

Key Signaling Pathways

The targeted degradation of tyrosine kinases by PROTACs disrupts critical downstream signaling pathways involved in cancer cell proliferation and survival.

EGFR Signaling Pathway

BTK Signaling Pathway

ALK Signaling Pathway

BCR-ABL Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs.

Experimental Workflow for PROTAC Evaluation

Western Blotting for Target Degradation (DC50 Determination)

-

Cell Culture and Treatment: Seed target cells (e.g., cancer cell lines expressing the tyrosine kinase of interest) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target tyrosine kinase overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.

Cell Viability Assay (IC50 Determination)

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 value.

In Vitro Ubiquitination Assay

-

Reaction Setup: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the purified target tyrosine kinase, and the E3 ligase in a reaction buffer.

-

PROTAC Addition: Add the PROTAC molecule to the reaction mixture. Include a control reaction without the PROTAC.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an antibody specific for the target tyrosine kinase to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Immobilization: Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

-

Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Ternary Complex Formation: In a separate experiment, pre-mix the PROTAC with the target tyrosine kinase and inject the mixture over the immobilized E3 ligase.

-

Data Analysis: The binding response will be higher in the presence of the target protein if a ternary complex is formed. Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex.

Conclusion

The development of PROTACs targeting tyrosine kinases represents a significant advancement in cancer therapy. This technical guide provides a foundational understanding of the principles, quantitative metrics, and experimental methodologies that are central to this exciting field. The ability to induce the degradation of key oncogenic drivers offers a powerful strategy to overcome the limitations of traditional kinase inhibitors. As research in this area continues to expand, the rational design and rigorous evaluation of novel PROTACs will be crucial for translating their therapeutic potential into clinical success.

References

Methodological & Application

Application Notes and Protocols for BLK Degrader 1 in B-Lymphoid Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases that plays a crucial role in B-cell receptor (BCR) signaling and B-cell development.[1][2] Dysregulation of BLK has been implicated in various B-cell malignancies, making it an attractive therapeutic target. BLK degrader 1 (also referred to as compound 9) is a selective, monomeric degrader of BLK that has demonstrated anti-cancer activity in several B-lymphoid cell lines.[3][4] Unlike traditional inhibitors that only block the kinase activity, this compound leads to the removal of the BLK protein, offering a potentially more profound and sustained therapeutic effect. These application notes provide detailed protocols for the use of this compound in B-lymphoid cell lines to assess its efficacy in promoting BLK degradation and inhibiting cell proliferation.

Mechanism of Action

BLK is an integral component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, Src family kinases, including BLK, are activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and the initiation of a signaling cascade that promotes B-cell proliferation, differentiation, and survival.[5]

This compound is a novel small molecule that induces the degradation of the BLK protein. As a "monomeric degrader," its mechanism is distinct from that of proteolysis-targeting chimeras (PROTACs). While the precise molecular interactions are a subject of ongoing research, it is understood that these compounds induce a conformational change in the target protein, marking it for degradation by the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

Data Presentation

Table 1: In Vitro Activity of this compound in B-Lymphoid Cell Lines

| Compound | Cell Line | Target | DC50 (nM) | IC50 (nM) |

| This compound (Compound 9) | Ramos | BLK Degradation | 8.2 | - |

| Nalm-6 | BLK Degradation | 15.3 | - | |

| Ramos | Cell Viability | - | 18.2 | |

| Nalm-6 | Cell Viability | - | 45.7 |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data is based on the findings reported by Fu T, et al. in the European Journal of Medicinal Chemistry (2023).

Experimental Protocols

Cell Culture of B-Lymphoid Cell Lines (Ramos and Nalm-6)

This protocol outlines the general procedure for culturing Ramos (Burkitt's lymphoma) and Nalm-6 (acute lymphoblastic leukemia) cell lines, which are common models for studying B-cell malignancies.

Materials:

-

Ramos (ATCC® CRL-1596™) or Nalm-6 (ATCC® CRL-3273™) cells

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated (ATCC® 30-2020™)

-

Penicillin-Streptomycin solution (optional)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Sterile cell culture flasks (e.g., T-75)

-

Sterile centrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS. If desired, add penicillin-streptomycin to a final concentration of 1%.

-

Thawing Frozen Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Line Maintenance:

-

Ramos cells should be maintained at a density between 2 x 10^5 and 1 x 10^6 viable cells/mL.

-

Nalm-6 cells should be maintained between 1 x 10^5 and 1 x 10^6 viable cells/mL.

-

Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue staining.

-

To subculture, calculate the volume of cell suspension needed to seed a new flask at the recommended starting density and add fresh complete growth medium to the desired final volume.

-

Assessment of BLK Protein Degradation by Western Blot

This protocol describes how to evaluate the degradation of BLK protein in B-lymphoid cell lines following treatment with this compound.

Materials:

-

Ramos or Nalm-6 cells

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Complete growth medium

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Tris-buffered saline with Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BLK and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed Ramos or Nalm-6 cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete growth medium.

-

Prepare stock solutions of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-BLK antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the BLK band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BLK degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of B-lymphoid cell lines.

Materials:

-

Ramos or Nalm-6 cells

-

This compound

-

DMSO

-

Complete growth medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed Ramos or Nalm-6 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

-

Include wells with medium only for blank measurements.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the diluted compounds to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.

-

Mandatory Visualizations

Figure 1. B-Cell Receptor Signaling and the Action of this compound.

Figure 2. Workflow for Evaluating this compound Efficacy.

References

Application Notes and Protocols for Cell-Based Assays with BLK Degrader 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases, primarily expressed in B-lymphoid cells.[1][2] It plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[3][4] Dysregulation of the BCR signaling pathway, including aberrant BLK activity, has been implicated in various B-cell malignancies.[3]

BLK degrader 1 is a potent and selective heterobifunctional degrader designed to target BLK for ubiquitination and subsequent proteasomal degradation. By removing the BLK protein rather than just inhibiting its kinase activity, this compound offers a promising therapeutic strategy for cancers dependent on BLK signaling.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound, including its ability to induce BLK degradation, inhibit cell proliferation, and trigger apoptosis in relevant cancer cell lines.

Principle of BLK Degradation

This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to BLK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BLK, marking it for recognition and degradation by the 26S proteasome. This event leads to the depletion of the total BLK protein pool within the cell, thereby abrogating its downstream signaling functions.

Data Presentation

Note: Specific quantitative data for this compound is not publicly available. The following data is representative of typical results expected for a potent and selective kinase degrader and should be used for illustrative purposes. Experimental determination is required for precise values.

Table 1: In Vitro Degradation and Potency of this compound

| Parameter | Cell Line | Value | Assay |

| DC₅₀ (Degradation) | Ramos (Burkitt's Lymphoma) | 50 nM | Western Blot / HiBiT Assay |

| Dₘₐₓ (Degradation) | Ramos (Burkitt's Lymphoma) | >90% | Western Blot / HiBiT Assay |

| IC₅₀ (Viability) | Ramos (Burkitt's Lymphoma) | 100 nM | MTT Assay |

| IC₅₀ (Viability) | TMD8 (ABC-DLBCL) | 150 nM | MTT Assay |

Table 2: Apoptosis Induction by this compound in Ramos Cells (48-hour treatment)

| Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | 5% | 2% |

| 100 nM | 25% | 10% |

| 500 nM | 45% | 20% |

Experimental Protocols

I. Assessment of BLK Protein Degradation by Western Blot

This protocol describes the detection and quantification of BLK protein levels in a B-lymphoid cell line (e.g., Ramos) following treatment with this compound.

Materials:

-

Ramos (or other suitable B-lymphoid) cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and electrophoresis apparatus

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-BLK

-

Primary antibody: Mouse anti-β-actin (loading control)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Tris-buffered saline with Tween-20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Cell Seeding and Treatment:

-

Seed Ramos cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.

-

Prepare serial dilutions of this compound in culture medium (e.g., 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (DMSO).

-

Add the diluted degrader or vehicle to the cells and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BLK antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the immunoblotting process for the β-actin loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the BLK band intensity to the corresponding β-actin band intensity. Calculate the percentage of remaining BLK protein relative to the vehicle control.

-

II. Cell Viability Assessment by MTT Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

B-lymphoid cancer cell line (e.g., Ramos, TMD8)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add 100 µL of the diluted degrader to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the degrader concentration and determine the IC₅₀ value using non-linear regression.

-

III. Apoptosis Detection by Annexin V Staining

This protocol quantifies the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

-

B-lymphoid cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in a 12-well plate and treat with various concentrations of this compound and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up the compensation and gates.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.

-

Quantify the percentage of cells in each quadrant.

-

Advanced Assays for Mechanistic Studies

For a more in-depth understanding of the mechanism of action of this compound, the following advanced assays are recommended:

-

HiBiT Assay for Protein Degradation: This is a sensitive, real-time, luminescence-based assay to measure the kinetics of protein degradation. It requires CRISPR/Cas9-mediated insertion of a small HiBiT tag into the endogenous BLK locus.

-

NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of the degrader to BLK in real-time, providing quantitative data on target engagement and compound affinity.

Visualizations

Caption: Experimental workflow for characterizing this compound.

Caption: BLK signaling pathway and the action of this compound.

References

Application Notes and Protocols: Confirming BLK Protein Degradation via Western Blot

Introduction

B-lymphocyte kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family of kinases.[1][2] It plays a crucial role in B-lymphocyte development, differentiation, and signaling.[2][3] The regulation of BLK protein levels is critical for maintaining normal B-cell function, and its degradation is a key cellular process. The ubiquitin-proteasome pathway has been identified as a mechanism for the degradation of activated BLK.[4] Western blotting is a widely used and powerful technique to monitor changes in protein levels and is therefore an ideal method for confirming and quantifying BLK protein degradation in response to various treatments or cellular conditions.